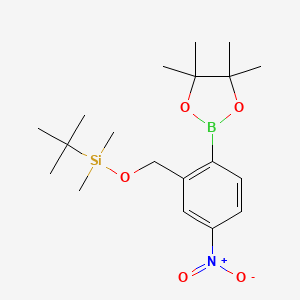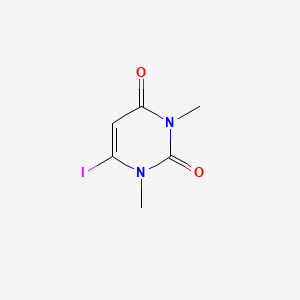![molecular formula C13H16ClN B13984883 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane CAS No. 41338-60-7](/img/structure/B13984883.png)
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a unique structural motif
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of appropriate precursors. One common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene . This reaction is carried out in diethyl ether as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反応の分析
Types of Reactions
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]heptane: A structurally related compound with similar chemical properties.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups and applications.
3-Azabicyclo[3.1.1]heptane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
41338-60-7 |
|---|---|
分子式 |
C13H16ClN |
分子量 |
221.72 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16ClN/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15-13/h1-2,5-6,12,15H,3-4,7-9H2 |
InChIキー |
PTEFJVPUITYJNB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)N2)CC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)







![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)




